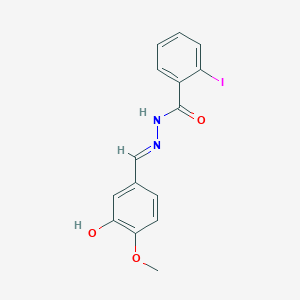

N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

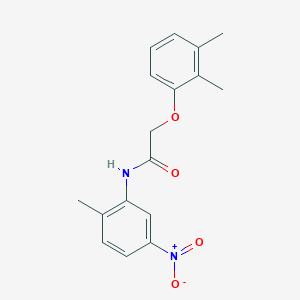

N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is a chemical compound with the linear formula C15H14N2O3 . It has a molecular weight of 270.29 and is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is confirmed by its linear formula C15H14N2O3 . A detailed analysis of the intermolecular interactions of a similar compound was performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide include a molecular weight of 270.29 and a linear formula of C15H14N2O3 .Wissenschaftliche Forschungsanwendungen

Potential Bioactive Schiff Base Compounds

Researchers synthesized Schiff base compounds, including derivatives similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, and characterized them through various analyses. These compounds exhibited significant biological activities, such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA (SS-DNA) through an intercalation mode of interaction was particularly noted, indicating potential applications in biological research and drug development (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antimicrobial Evaluation and QSAR Studies

A series of hydrazides, similar in structure to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, were synthesized and tested for in vitro antimicrobial activity. The study highlighted the importance of substituents like dinitro, methoxy, and hydroxy for enhancing antimicrobial effectiveness. Quantitative structure-activity relationship (QSAR) analysis indicated the significance of the topological parameter, the third-order molecular connectivity index, in predicting the antimicrobial activity of these compounds (Kumar et al., 2011).

Lipase and α-Glucosidase Inhibition

Further research into novel heterocyclic compounds derived from related hydrazides showed promising lipase and α-glucosidase inhibitory activities. This suggests potential applications in the treatment of conditions like obesity and diabetes, where enzyme inhibition can play a therapeutic role (Bekircan, Ülker, & Menteşe, 2015).

Structure Elucidation and Applications

The structural elucidation of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide has provided insights into their potential applications. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized and characterized, indicating the potential for further biological and pharmaceutical applications (Alotaibi et al., 2018).

Antioxidant Activity of Schiff Bases

The antioxidant behavior of Schiff bases, including compounds structurally related to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, was theoretically investigated. The study highlighted the hydrogen atom transfer (HAT) mechanism in the gas phase and the sequential proton loss electron transfer (SPLET) mechanism in solvents, suggesting these compounds as potent antioxidants, with implications for therapeutic applications (Ardjani & Mekelleche, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLHMUOBOEBKG-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![N-(2-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5565016.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)

![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)